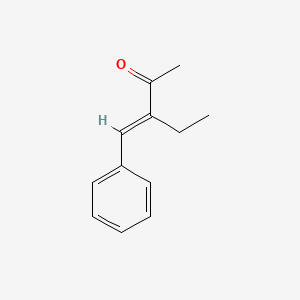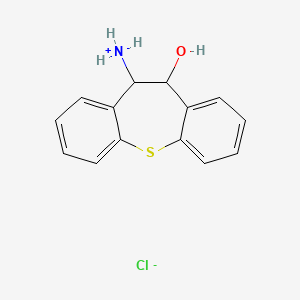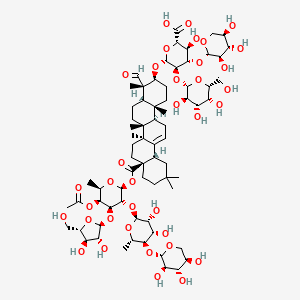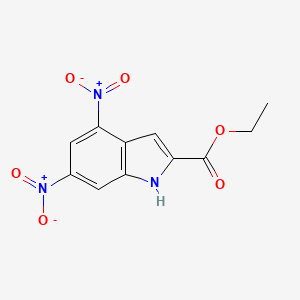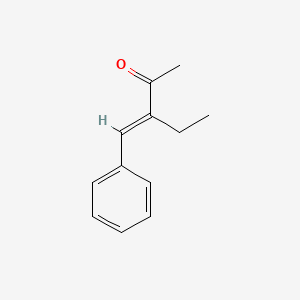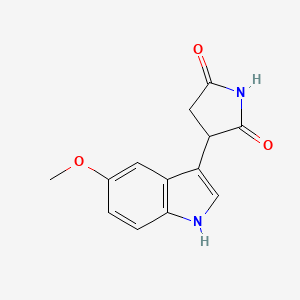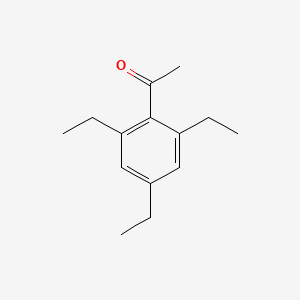
1-(2,4,6-Triethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Triethylphenyl)ethanone is an organic compound with the molecular formula C14H20O It is a derivative of acetophenone, where the phenyl ring is substituted with three ethyl groups at the 2, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Triethylphenyl)ethanone can be synthesized through Friedel-Crafts acylation of 2,4,6-triethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4,6-Triethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ethyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 1-(2,4,6-Triethylphenyl)acetic acid.
Reduction: 1-(2,4,6-Triethylphenyl)ethanol.
Substitution: 1-(2,4,6-Triethyl-3-nitrophenyl)ethanone or 1-(2,4,6-Triethyl-3-bromophenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for biological activity, including potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,4,6-Triethylphenyl)ethanone depends on its specific application. In general, the compound can interact with molecular targets through its carbonyl group, which can form hydrogen bonds or undergo nucleophilic addition reactions. The ethyl groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2,4,6-Trimethylphenyl)ethanone: Similar structure but with methyl groups instead of ethyl groups.
1-(2,4,5-Triethylphenyl)ethanone: Similar structure but with ethyl groups at different positions on the phenyl ring.
Uniqueness: 1-(2,4,6-Triethylphenyl)ethanone is unique due to the specific positioning of the ethyl groups, which can affect its chemical reactivity and physical properties. This makes it distinct from other acetophenone derivatives and potentially useful for specialized applications.
Eigenschaften
CAS-Nummer |
3766-68-5 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-(2,4,6-triethylphenyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-5-11-8-12(6-2)14(10(4)15)13(7-3)9-11/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
PEJCAQNBGDDNHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)CC)C(=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


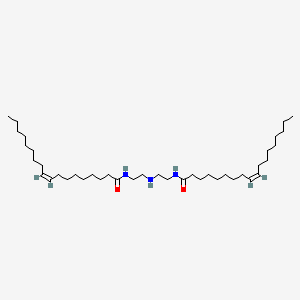
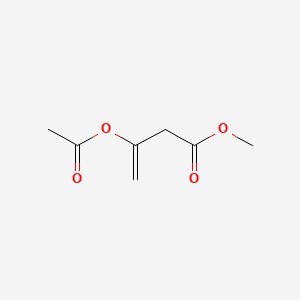
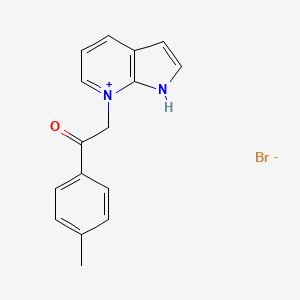
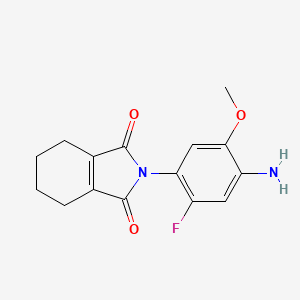
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
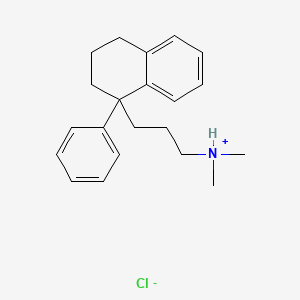
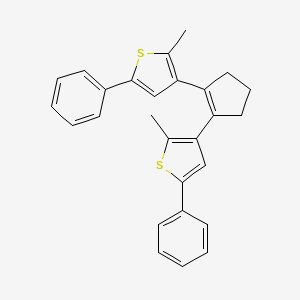
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
